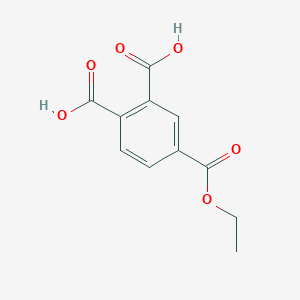
4-(Ethoxycarbonyl)phthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxycarbonyl)phthalic acid, also known as 4-(ethoxycarbonyl)benzene-1,2-dicarboxylic acid, is an organic compound with the molecular formula C11H10O6. It is a derivative of phthalic acid, where one of the carboxyl groups is esterified with ethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Ethoxycarbonyl)phthalic acid can be synthesized through the esterification of phthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating phthalic acid with ethanol and sulfuric acid under reflux conditions to form the ester. The reaction can be represented as follows:
Phthalic acid+EthanolH2SO44-(Ethoxycarbonyl)phthalic acid+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of high-purity reagents and advanced catalytic systems can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethoxycarbonyl)phthalic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of a strong acid or base.
Esterification: The compound can form esters with different alcohols under acidic conditions.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are used.
Esterification: Alcohols and acids (e.g., sulfuric acid) are used.
Substitution Reactions: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: Phthalic acid and ethanol.
Esterification: Various esters depending on the alcohol used.
Substitution Reactions: Substituted phthalic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Ethoxycarbonyl)phthalic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of polymers and resins with specific properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Catalysis: It is used in the preparation of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(ethoxycarbonyl)phthalic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl and ester functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as esterification, hydrolysis, and substitution. The aromatic ring also provides a site for electrophilic substitution reactions, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Phthalic Acid: The parent compound with two carboxyl groups.
4-(Ethoxycarbonyl)phenylboronic Acid: A similar compound with a boronic acid group instead of a carboxyl group.
4-(Methoxycarbonyl)phthalic Acid: A derivative with a methoxy group instead of an ethoxy group.
Uniqueness
4-(Ethoxycarbonyl)phthalic acid is unique due to its specific ester group, which imparts different reactivity and solubility properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .
Propiedades
IUPAC Name |
4-ethoxycarbonylphthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-2-17-11(16)6-3-4-7(9(12)13)8(5-6)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCDWYLUYHRELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2671969.png)
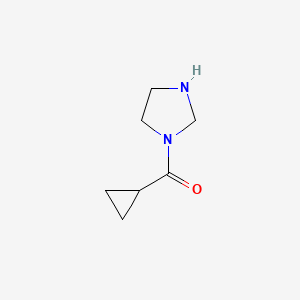
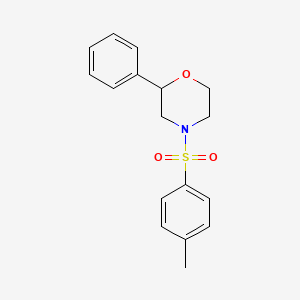
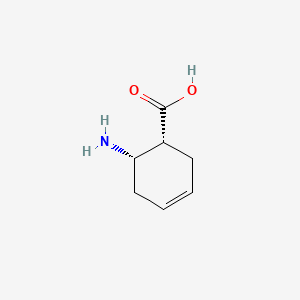
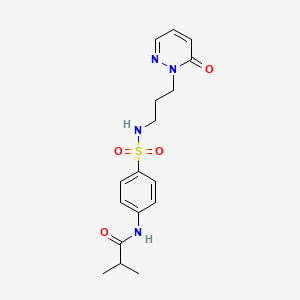

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2671983.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2671985.png)
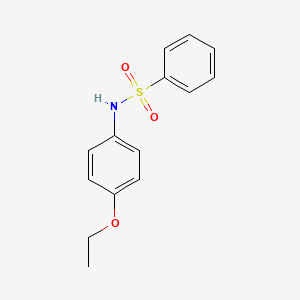
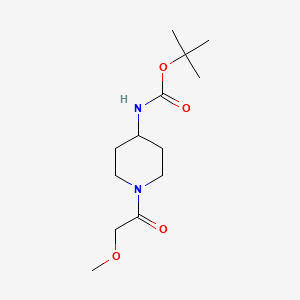

![methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2671989.png)
![(1S,3S,5S)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/new.no-structure.jpg)
